JAK3 Kinase Inhibition: Patent-Disclosed Selectivity Context
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide is explicitly disclosed as Compound 14 in US8592415B2, a patent directed to selective JAK3 kinase inhibitors [1]. The patent's claims and exemplary compounds are designed to achieve selectivity for JAK3 over other JAK family members (JAK1, JAK2, Tyk2). While the specific IC50 values for this compound are not disclosed in the public patent text, a structurally related analog from the same patent (Compound 8, BDBM107124) achieved an IC50 of 136 nM in an in vitro kinase enzyme assay against JAK3, JAK2, JAK1, and Tyk2 [2]. The cyclopropanecarboxamide moiety in Compound 14 distinguishes it from the majority of patent examples, which feature acetamide, propanamide, or aryl-sulfonamide linkers. This structural divergence suggests a differentiated binding mode or pharmacokinetic profile relative to other in-patent analogs.
| Evidence Dimension | JAK family kinase inhibition and structural differentiation |
|---|---|
| Target Compound Data | Compound 14 in US8592415B2; specific IC50 values not publicly disclosed |
| Comparator Or Baseline | US8592415 Compound 8 (BDBM107124): IC50 = 136 nM (in vitro kinase assay against JAK3, JAK2, JAK1, Tyk2). Majority of patent examples use non-cyclopropyl carboxamide linkers. |
| Quantified Difference | Unable to calculate quantitative difference due to undisclosed target data; structural differentiation is qualitative (cyclopropanecarboxamide vs. acetamide/propanamide linkers) |
| Conditions | In vitro kinase enzyme assay (specific enzyme source and conditions not detailed in public patent); BindingDB PrimarySearch_ki assay description [2]. |
Why This Matters
Procurement of this specific compound is justified when the cyclopropanecarboxamide-containing JAK3 inhibitor chemotype is required for SAR exploration, as it represents a structurally distinct sub-series within the US8592415 patent space.
- [1] US8592415B2. Selective kinase inhibitors. United States Patent. Published November 26, 2013. Assignee: Novartis AG. View Source
- [2] BindingDB. Ligand BDBM107124 (US8592415, 8). Affinity Data: IC50 = 136 nM. Assay Description: In vitro kinase enzyme assay using JAK3, JAK2, JAK1, and Tyk2. View Source
